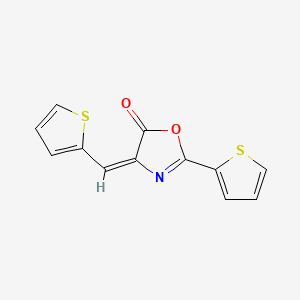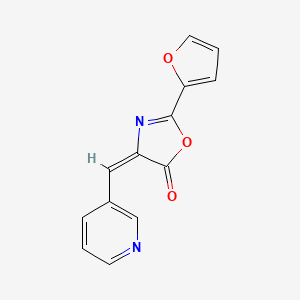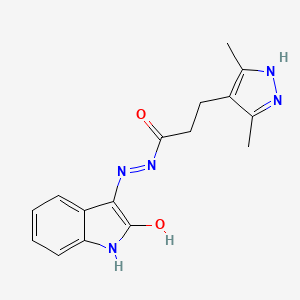
N-(2-methylbenzyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)-3-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPTP is a thioamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of N-(2-methylbenzyl)-3-(phenylthio)propanamide is not fully understood, but it is believed to involve the inhibition of mitochondrial complex I, which leads to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death, particularly in dopaminergic neurons in the substantia nigra region of the brain.
Biochemical and Physiological Effects:
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial complex I, and the activation of apoptotic pathways. In addition, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been shown to cause a decrease in dopamine levels in the brain, which is thought to be responsible for the Parkinson's-like symptoms seen in animal models.
实验室实验的优点和局限性
One advantage of using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments is that it has been well-studied and its effects are well-understood. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide is a relatively inexpensive compound that is readily available. However, there are also limitations to using N-(2-methylbenzyl)-3-(phenylthio)propanamide in lab experiments, including the fact that its effects are highly specific to certain cell types and may not be applicable to all research areas.
未来方向
There are many potential future directions for research involving N-(2-methylbenzyl)-3-(phenylthio)propanamide, including further studies on its effects on the nervous system, investigations into its anti-tumor properties, and the development of new drugs that target the enzymes inhibited by N-(2-methylbenzyl)-3-(phenylthio)propanamide. Additionally, there is ongoing research into the use of N-(2-methylbenzyl)-3-(phenylthio)propanamide as a model for Parkinson's disease, which could lead to new treatments for this debilitating condition.
合成方法
N-(2-methylbenzyl)-3-(phenylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylbenzylamine with 3-chlorothiophene-2-carbonyl chloride, followed by reduction with lithium aluminum hydride. Other methods involve the use of palladium-catalyzed coupling reactions or the use of amines and thioacids.
科学研究应用
N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in a variety of scientific research applications, including studies on the nervous system, cancer research, and drug discovery. In the field of neuroscience, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used to study the effects of Parkinson's disease on the brain, as it has been shown to cause symptoms similar to those seen in Parkinson's patients. N-(2-methylbenzyl)-3-(phenylthio)propanamide has also been used in cancer research, as it has been shown to have anti-tumor properties. Additionally, N-(2-methylbenzyl)-3-(phenylthio)propanamide has been used in drug discovery, as it has been shown to inhibit the activity of certain enzymes that are involved in the synthesis of various neurotransmitters.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-5-6-8-15(14)13-18-17(19)11-12-20-16-9-3-2-4-10-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPJUHCFYWQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzyl)-3-(phenylsulfanyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-2-(3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797708.png)





![N'-[(2,6-dimethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5797749.png)


![2,3,4,7,8,9,10,11-octahydro-1H-cyclohepta[4,5]thieno[2,3-b]quinolin-12-amine](/img/structure/B5797765.png)
![4-[4-(5-propyl-2-pyridinyl)benzoyl]morpholine](/img/structure/B5797772.png)
![N-[3-(butyrylamino)phenyl]-3-ethoxybenzamide](/img/structure/B5797778.png)

![methyl 2-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5797799.png)